4-Bromo-1-difluoromethoxy-2-ethoxy-benzene
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Overview
Description
4-Bromo-1-difluoromethoxy-2-ethoxy-benzene is an organic compound characterized by the presence of bromine, difluoromethoxy, and ethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the treatment of 1-bromo-4-(trifluoromethoxy)benzene with lithium diisopropylamide (LIDA) at low temperatures to generate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Lithium Diisopropylamide (LIDA): Used for generating reactive intermediates at low temperatures.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Products: Resulting from oxidation or reduction reactions.
Scientific Research Applications
4-Bromo-1-difluoromethoxy-2-ethoxy-benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene involves its interaction with molecular targets, leading to various biochemical effects. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Shares structural similarities but differs in the presence of trifluoromethoxy group instead of difluoromethoxy and ethoxy groups.
1-Bromo-4-(difluoromethoxy)benzene: Similar in structure but lacks the ethoxy group.
Uniqueness: 4-Bromo-1-difluoromethoxy-2-ethoxy-benzene is unique due to the combination of bromine, difluoromethoxy, and ethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C9H9BrF2O2 |
---|---|
Molecular Weight |
267.07 g/mol |
IUPAC Name |
4-bromo-1-(difluoromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C9H9BrF2O2/c1-2-13-8-5-6(10)3-4-7(8)14-9(11)12/h3-5,9H,2H2,1H3 |
InChI Key |
TUDRMVLMXOTJCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)OC(F)F |
Origin of Product |
United States |
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